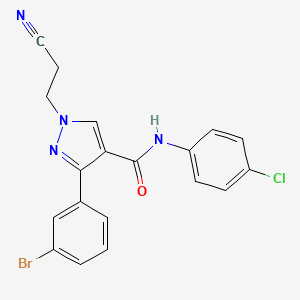![molecular formula C16H16O3 B4954923 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4954923.png)
2-[2-(4-methylphenoxy)ethoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-methylphenoxy)ethoxy]benzaldehyde, also known as MPEB, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MPEB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders.
Wirkmechanismus
2-[2-(4-methylphenoxy)ethoxy]benzaldehyde acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the release of glutamate, a neurotransmitter involved in synaptic transmission and plasticity. By blocking the activation of mGluR5, 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde reduces the excitability of neurons and inhibits the downstream signaling pathways that are involved in the pathogenesis of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been shown to reduce the release of glutamate in the striatum, hippocampus, and prefrontal cortex, which are brain regions involved in motor control, learning, and memory. 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde also reduces the expression of immediate early genes such as c-fos and Arc, which are markers of neuronal activity and synaptic plasticity. 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been shown to improve motor deficits in animal models of Parkinson's disease and reduce anxiety-like behavior in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(4-methylphenoxy)ethoxy]benzaldehyde is a selective antagonist of mGluR5, which makes it a useful tool to investigate the role of mGluR5 in various neurological and psychiatric disorders. However, 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has some limitations in lab experiments. 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has poor solubility in water, which makes it difficult to administer in vivo. 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde also has a short half-life, which requires frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for the research on 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde. One direction is to investigate the effects of 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde on other neurological and psychiatric disorders such as depression, bipolar disorder, and autism. Another direction is to develop more potent and selective mGluR5 antagonists that have better pharmacokinetic properties and longer half-lives. Additionally, the development of new delivery methods such as nanoparticles or liposomes could improve the solubility and bioavailability of 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde in vivo.
Synthesemethoden
The synthesis of 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde involves the reaction of 2-hydroxybenzaldehyde with 4-methylphenol in the presence of potassium carbonate and potassium iodide to yield 2-(4-methylphenoxy)benzaldehyde. This intermediate is then reacted with ethylene glycol monobenzyl ether in the presence of p-toluenesulfonic acid to obtain the final product, 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been used as a research tool to investigate the role of mGluR5 in various neurological and psychiatric disorders such as Parkinson's disease, Alzheimer's disease, schizophrenia, addiction, and anxiety. 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has also been used to study the effects of mGluR5 antagonism on synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
2-[2-(4-methylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13-6-8-15(9-7-13)18-10-11-19-16-5-3-2-4-14(16)12-17/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGPSIGBTZHCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl]phosphonate](/img/structure/B4954842.png)
![isobutyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B4954849.png)


![methyl 4-(3-{[4-(aminosulfonyl)benzyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4954892.png)
![4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid](/img/structure/B4954899.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4954906.png)

![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4954915.png)
![4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4954926.png)
![N,N'-bis[2-(4-morpholinyl)ethyl]isophthalamide hydrochloride](/img/structure/B4954928.png)

![1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4954949.png)